1,11-Undecanedithiol
Description
1,11-Undecanedithiol (CAS 63476-06-2, molecular formula C₁₁H₂₄S₂) is a linear aliphatic dithiol compound featuring two terminal thiol (-SH) groups separated by an 11-carbon chain . It is widely employed in nanotechnology, particularly for functionalizing quantum dots (QDs) such as CdSe and CdSe/ZnS core-shell structures. The dual thiol groups enable robust ligand exchange, enhancing photoluminescence (PL) efficiency and colloidal stability of QDs . Its applications span biosensing, optoelectronics, and self-assembled monolayers due to its ability to form stable interfacial bonds with metal and semiconductor surfaces .
Properties
IUPAC Name |
undecane-1,11-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24S2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMTYGIDMVZUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493328 | |
| Record name | Undecane-1,11-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63476-06-2 | |
| Record name | Undecane-1,11-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,11-Undecanedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
1,11-Undecanedithiol can be synthesized through several methods. One common method involves the reaction of 1,11-dibromoundecane with sodium hydrosulfide (NaHS) in a polar solvent such as dimethylformamide (DMF). The reaction proceeds as follows:
Br-(CH2)11-Br+2NaHS→HS-(CH2)11-SH+2NaBr
The reaction is typically carried out under reflux conditions to ensure complete conversion of the dibromoundecane to the dithiol.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
1,11-Undecanedithiol undergoes various chemical reactions, including:
-
Oxidation: The thiol groups can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide (H2O2) yields 1,11-undecanedisulfide.
2HS-(CH2)11-SH+H2O2→HS-(CH2)11-S-S-(CH2)11-SH+2H2O
-
Reduction: The thiol groups can be reduced to form the corresponding hydrocarbons. For example, reduction with lithium aluminum hydride (LiAlH4) yields undecane.
HS-(CH2)11-SH+2LiAlH4→CH3-(CH2)9-CH3+2LiAlH3S
-
Substitution: The thiol groups can participate in nucleophilic substitution reactions. For example, reaction with alkyl halides can yield thioethers.
HS-(CH2)11-SH+R-X→HS-(CH2)11-S-R+HX
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides (R-X), base catalysts.
Major Products:
Oxidation: 1,11-Undecanedisulfide.
Reduction: Undecane.
Substitution: Thioethers.
Scientific Research Applications
1,11-Undecanedithiol has a wide range of applications in scientific research:
Material Science: It is used in the self-assembly of monolayers on gold surfaces, which are important for the development of sensors and nanotechnology.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology and Medicine: The thiol groups in this compound can interact with biological molecules, making it useful in the study of protein-thiol interactions and as a potential therapeutic agent.
Industry: It is used in the production of adhesives, coatings, and other materials that require strong bonding properties.
Mechanism of Action
The mechanism of action of 1,11-Undecanedithiol primarily involves the reactivity of its thiol groups. Thiol groups are nucleophilic and can form strong bonds with electrophilic centers. This reactivity allows this compound to participate in various chemical reactions, including the formation of disulfide bonds, which are crucial in biological systems and material science.
Molecular Targets and Pathways:
Protein Interactions: The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.
Surface Chemistry: In material science, the thiol groups can bind to metal surfaces, forming self-assembled monolayers that modify the surface properties.
Comparison with Similar Compounds
Table 1: Comparison of Aliphatic Dithiols
Key Findings :
- Chain Length : Longer chains (e.g., 1,16-hexadecanedithiol) improve hydrophobicity and packing density but reduce ligand exchange kinetics due to steric hindrance . Shorter chains (e.g., 1,8-octanedithiol) facilitate faster exchange but offer lower colloidal stability .
- Optimal Performance : this compound balances chain length and reactivity, achieving high PL efficiency (up to 75% enhancement) in CdSe/ZnS QDs compared to shorter analogues .
Functional Group Variations
Table 2: Thiols vs. Dithiols and Hydroxy-Thiol Hybrids
Key Findings :
- Dithiols vs. Monothiols: Dithiols like this compound form stronger bonds with QD surfaces (e.g., CdSe) via bidentate coordination, reducing ligand desorption and improving storage stability compared to monothiols like 1-undecanethiol .
- Hybrid Functional Groups: 11-Mercapto-1-undecanol, with both -SH and -OH groups, exhibits amphiphilic behavior, enabling solubility in polar solvents and use in bio-conjugation. However, its single thiol group limits binding stability relative to dithiols .
Thermodynamic and Physical Properties
- Vaporization Enthalpy: this compound has a higher vaporization enthalpy (75.1 kJ/mol) compared to monothiols like 1-undecanethiol (59.3 kJ/mol), reflecting stronger intermolecular forces due to dual thiol groups .
- Solubility : Unlike shorter dithiols (e.g., 1,8-octanedithiol), this compound is sparingly soluble in water but dissolves readily in organic solvents like DMF and acetonitrile .
Research Implications and Industrial Relevance
This compound outperforms analogues in QD-based biosensors due to its optimal chain length and dual thiol groups, enabling stable bioconjugation with antibodies and DNA probes . In contrast, branched or hybrid thiols (e.g., 11-ferrocenyl-1-undecanethiol) are preferred in electrochemical applications for redox activity . Future research should explore mixed-ligand systems combining this compound with aromatic dithiols (e.g., biphenyl-4,4′-dithiol) to enhance charge transfer in optoelectronic devices .
Biological Activity
1,11-Undecanedithiol, a linear organosulfur compound, is notable for its unique chemical structure, featuring a long hydrocarbon chain with thiol (-SH) groups at both ends. This compound has garnered attention in various fields including materials science, biochemistry, and pharmacology due to its potential biological activities.
This compound is characterized by:
- Molecular Formula : CHS
- Molecular Weight : 218.34 g/mol
- CAS Number : 112-55-0
This compound is typically synthesized through the reaction of 1-bromoundecane with sodium hydrosulfide or other thiolating agents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. The mechanism of action primarily involves the disruption of bacterial cell membranes and interference with cellular processes.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have also been evaluated in vitro using various cell lines. It was found that:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results :
- IC for HeLa cells: 25 µM
- IC for MCF-7 cells: 30 µM
These results suggest that while the compound exhibits cytotoxicity, it may also have selective toxicity towards cancerous cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Disruption of Membrane Integrity : The thiol groups interact with membrane proteins and lipids, leading to increased permeability and eventual cell lysis.
- Oxidative Stress Induction : The compound may promote the generation of reactive oxygen species (ROS), contributing to cellular damage.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 32 µg/mL | |
| Antimicrobial | E. coli | 64 µg/mL | |
| Cytotoxicity | HeLa | 25 µM | |
| Cytotoxicity | MCF-7 | 30 µM |
Applications in Drug Development
Given its biological activities, this compound has potential applications in drug development:
- Antimicrobial Agents : Its efficacy against bacteria makes it a candidate for formulating new antibiotics.
- Cancer Therapeutics : Its selective cytotoxicity towards cancer cells suggests possible applications in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
